molecular formula C16H24N4OS B7842618 N-Cyclopentyl-4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxamide CAS No. 1176523-50-4

N-Cyclopentyl-4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxamide

Cat. No.: B7842618
CAS No.: 1176523-50-4
M. Wt: 320.5 g/mol
InChI Key: UINDSBFYOHZOOP-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with cyclopentyl and methylthio groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of cyclopentylamine, methylthiol, and pyrimidine derivatives as starting materials. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.

    Substitution: The cyclopentylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrimidine ring.

Scientific Research Applications

N-Cyclopentyl-4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-4-bromobenzamide
  • 4-Bromo-N-cyclopentyl-3-methylbenzamide

Uniqueness

N-Cyclopentyl-4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c1-22-16-17-10-13(15(21)19-12-8-4-5-9-12)14(20-16)18-11-6-2-3-7-11/h10-12H,2-9H2,1H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINDSBFYOHZOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CCCC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147118
Record name N-Cyclopentyl-4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176523-50-4
Record name N-Cyclopentyl-4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176523-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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